molecular formula C11H21NO3 B15238940 (R)-Tert-Butyl 2-ethylmorpholine-4-carboxylate

(R)-Tert-Butyl 2-ethylmorpholine-4-carboxylate

Cat. No.: B15238940
M. Wt: 215.29 g/mol
InChI Key: XTMZHZJMGHLLLL-SECBINFHSA-N
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Description

(R)-Tert-Butyl 2-ethylmorpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carboxylate group at the 4-position and an ethyl substituent at the 2-position of the morpholine ring. The tert-butyl group serves as a protective moiety for the carboxylate, enhancing stability during synthetic processes . This compound is primarily utilized in pharmaceutical and agrochemical research as a chiral building block or intermediate. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis, where enantioselectivity influences biological activity or material properties.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (2R)-2-ethylmorpholine-4-carboxylate

InChI

InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

XTMZHZJMGHLLLL-SECBINFHSA-N

Isomeric SMILES

CC[C@@H]1CN(CCO1)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CCO1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and ethyl bromide under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

®-Tert-Butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

®-Tert-Butyl 2-ethylmorpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Tert-Butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Tools like SHELX () are critical for resolving stereochemistry and confirming R-configurations .
  • Biological Activity: No direct toxicity or efficacy data are available for the target compound, highlighting a research gap.
  • Synthetic Routes : Most analogs likely employ similar strategies (e.g., Boc protection), but substituent-specific steps (e.g., benzylation in ) require optimization .

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